molecular formula C8H6BrFN4 B11778071 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11778071
M. Wt: 257.06 g/mol
InChI Key: HRGPDKOWEXFJCP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the triazole ring. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive towards nucleophiles. This can lead to the formation of covalent bonds with biological targets, such as enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine include other halogenated triazoles, such as:

  • 5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine
  • 5-Iodo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

These compounds share similar structures but differ in the halogen atom present. The presence of different halogens can affect the compound’s reactivity, biological activity, and physical properties .

Properties

Molecular Formula

C8H6BrFN4

Molecular Weight

257.06 g/mol

IUPAC Name

5-bromo-2-(2-fluorophenyl)triazol-4-amine

InChI

InChI=1S/C8H6BrFN4/c9-7-8(11)13-14(12-7)6-4-2-1-3-5(6)10/h1-4H,(H2,11,13)

InChI Key

HRGPDKOWEXFJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)F

Origin of Product

United States

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